Diethyl 2-(2-chloro-6-fluorophenyl)malonate

Descripción

BenchChem offers high-quality Diethyl 2-(2-chloro-6-fluorophenyl)malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-(2-chloro-6-fluorophenyl)malonate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

diethyl 2-(2-chloro-6-fluorophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClFO4/c1-3-18-12(16)11(13(17)19-4-2)10-8(14)6-5-7-9(10)15/h5-7,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYTSAIIWPRPCIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C=CC=C1Cl)F)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382191 | |

| Record name | Diethyl 2-(2-chloro-6-fluorophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190521-88-1 | |

| Record name | Diethyl 2-(2-chloro-6-fluorophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diethyl 2-(2-chloro-6-fluorophenyl)malonate chemical properties

An In-depth Technical Guide to Diethyl 2-(2-chloro-6-fluorophenyl)malonate

Introduction

Diethyl 2-(2-chloro-6-fluorophenyl)malonate is a substituted diethyl malonate derivative that serves as a highly versatile and valuable intermediate in modern organic synthesis. Its unique structure, featuring a halogenated phenyl ring attached to the active methylene carbon of a malonate ester, makes it a key building block in the fields of pharmaceutical research and drug development. The presence of both chloro and fluoro substituents on the aromatic ring allows for fine-tuning of molecular properties such as lipophilicity, metabolic stability, and binding affinity, which are critical parameters in the design of novel therapeutic agents.[1]

This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the core chemical properties, synthesis, reactivity, applications, and safety considerations of this compound, providing field-proven insights and methodologies to facilitate its effective use in a laboratory setting.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its application in research. Diethyl 2-(2-chloro-6-fluorophenyl)malonate is identified by the CAS Number 190521-88-1.[2][3][4] Its core properties, largely predicted based on its structure, are summarized below.

Core Data Summary

| Property | Value | Source |

| CAS Number | 190521-88-1 | [2][3] |

| Molecular Formula | C₁₃H₁₄ClFO₄ | [2] |

| Molecular Weight | 288.7 g/mol | [2][3] |

| IUPAC Name | Diethyl 2-(2-chloro-6-fluorophenyl)propanedioate | [2] |

| Synonyms | 2-(2-Chloro-6-fluorophenyl)-malonic acid diethyl ester | [2] |

| Boiling Point | 320.9 ± 37.0 °C (Predicted) | [2] |

| Density | 1.262 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 9.43 ± 0.46 (Predicted) | [2] |

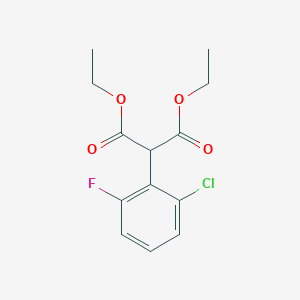

Chemical Structure

The structure consists of a central malonic ester core with a 2-chloro-6-fluorophenyl group substituted at the α-carbon.

Caption: Chemical structure of Diethyl 2-(2-chloro-6-fluorophenyl)malonate.

Synthesis and Reactivity

Synthesis Pathway

Aryl-substituted malonates are typically synthesized via nucleophilic aromatic substitution (SₙAr) or metal-catalyzed cross-coupling reactions. For an activated, electron-deficient aromatic ring like that in 2-chloro-6-fluorophenyl derivatives, an SₙAr pathway is highly plausible.[1] The synthesis would involve the reaction of a suitable di-halogenated benzene with the enolate of diethyl malonate.

The probable synthetic route involves generating the sodium salt of diethyl malonate (a potent nucleophile) using a strong base like sodium hydride (NaH) or sodium ethoxide (NaOEt). This enolate then attacks an activated aryl halide, such as 1,2-dichloro-3-fluorobenzene, displacing one of the chlorine atoms. The fluorine and remaining chlorine atoms activate the ring, making it susceptible to nucleophilic attack.

Caption: General workflow for the synthesis of the title compound via SₙAr.

Core Reactivity

The reactivity of Diethyl 2-(2-chloro-6-fluorophenyl)malonate is dominated by two key features: the active methylene proton and the ester functionalities.

-

Acidity of the α-Carbon: The proton on the carbon situated between the two carbonyl groups (the α-carbon) is significantly acidic (pKa ≈ 13 for unsubstituted diethyl malonate). This acidity allows for easy deprotonation with a suitable base to form a stabilized carbanion (enolate). This enolate is the cornerstone of the malonic ester synthesis , a classic method for preparing substituted carboxylic acids.[5] The enolate can act as a nucleophile, reacting with alkyl halides or acyl halides to introduce new substituents at the α-position.

-

Ester Group Reactions: The two diethyl ester groups can undergo hydrolysis under acidic or basic conditions to yield the corresponding dicarboxylic acid. However, it is crucial to note that substituted phenylmalonic acids can be thermally unstable and prone to decarboxylation, especially under harsh conditions.[6][7] Vigorous hydrolysis might lead directly to the corresponding substituted acetic acid, 2-(2-chloro-6-fluorophenyl)acetic acid. The esters can also undergo transesterification in the presence of other alcohols and a catalyst.

Applications in Pharmaceutical and Chemical Research

Diethyl malonate and its derivatives are foundational building blocks in organic chemistry, prized for their role in forming new carbon-carbon bonds.[8] Diethyl 2-(2-chloro-6-fluorophenyl)malonate is no exception and serves as a critical intermediate for synthesizing more complex molecular architectures.

-

Synthesis of Active Pharmaceutical Ingredients (APIs): The malonic ester synthesis pathway allows for the introduction of diverse side chains, leading to the creation of a wide array of substituted acetic acid derivatives.[5] These structures are common motifs in many drug molecules. Substituted malonates are precursors to various medicinally useful compounds, including barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs), and anticonvulsants.[5][9][10] For instance, Diethyl-(6-chloro-2-carbazolyl)methyl malonate is a known intermediate in the synthesis of the anti-inflammatory drug Carprofen.[10]

-

Heterocyclic Chemistry: The 1,3-dicarbonyl structure of malonates makes them ideal precursors for cyclocondensation reactions with dinucleophiles (like urea or amidines) to form a variety of six-membered heterocyclic rings.[11] These heterocyclic scaffolds are prevalent in medicinal chemistry.

-

Fine-Tuning Molecular Properties: The 2-chloro-6-fluorophenyl moiety is of particular interest in drug design. The fluorine atom can enhance metabolic stability and binding affinity, while the chlorine atom can modulate lipophilicity and electronic properties, providing a strategic tool for optimizing a lead compound's pharmacological profile.[1]

Safety and Handling

Proper handling of chemical reagents is paramount for laboratory safety. While a comprehensive toxicological profile for this specific compound is not extensively documented, data from suppliers and structurally related chemicals provide essential guidance.

Hazard Identification and Personal Protective Equipment (PPE)

The compound is generally classified as an irritant.[2][3] GHS hazard statements for similar compounds suggest it may cause serious eye irritation and potentially an allergic skin reaction.[3]

| Hazard Aspect | Recommendation | Source |

| Eye Contact | Causes serious eye irritation. Wear chemical safety goggles (EN 166). | [3][12][13] |

| Skin Contact | May cause skin irritation or allergic reaction. Wear appropriate protective gloves (e.g., nitrile). | [3][14] |

| Inhalation | Avoid breathing vapors or mist. Use in a well-ventilated area or with local exhaust ventilation. | [12] |

| Ingestion | Do not ingest. Wash hands thoroughly after handling. | [14] |

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.[12]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Exemplary Experimental Protocol: Alkylation via Malonic Ester Synthesis

This protocol describes a general procedure for the alkylation of Diethyl 2-(2-chloro-6-fluorophenyl)malonate, a common subsequent step in its use as a synthetic intermediate.

Objective: To synthesize Diethyl 2-alkyl-2-(2-chloro-6-fluorophenyl)malonate.

Materials:

-

Diethyl 2-(2-chloro-6-fluorophenyl)malonate (1.0 eq)

-

Sodium ethoxide (1.1 eq)

-

Anhydrous Ethanol

-

Alkyl Halide (e.g., Iodomethane) (1.1 eq)

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Deprotonation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol. Add sodium ethoxide and stir until dissolved. Cool the solution to 0 °C in an ice bath.

-

Add Diethyl 2-(2-chloro-6-fluorophenyl)malonate dropwise to the cooled solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the enolate.

-

Alkylation: Cool the mixture back to 0 °C and add the alkyl halide dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired dialkylated product.

Conclusion

Diethyl 2-(2-chloro-6-fluorophenyl)malonate stands out as a strategically important intermediate in organic synthesis. Its reactivity, centered on the classic malonic ester pathway, combined with the property-modulating effects of its halogenated phenyl group, makes it a powerful tool for medicinal chemists and researchers. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is essential for leveraging its full potential in the development of novel chemical entities and pharmaceuticals.

References

-

On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry. [Link]

-

Diethyl malonate. Wikipedia. [Link]

-

On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry. [Link]

-

Malonic ester synthesis. Wikipedia. [Link]

-

Malonates in Cyclocondensation Reactions. Molecules. [Link]

-

Material Safety Data Sheet Diethyl malonate MSDS. West Liberty University. [Link]

-

Safety Data Sheet: Diethyl malonate. Carl ROTH. [Link]

-

Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of Carprofen. International Scholars Journals. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. DIETHYL 2-CHLORO-6-FLUOROPHENYL MALONATE | 190521-88-1 [amp.chemicalbook.com]

- 3. 190521-88-1 Cas No. | Diethyl 2-chloro-6-fluorophenyl malonate | Matrix Scientific [matrixscientific.com]

- 4. DIETHYL 2-CHLORO-6-FLUOROPHENYL MALONATE | 190521-88-1 [m.chemicalbook.com]

- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 6. d-nb.info [d-nb.info]

- 7. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 9. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 10. isca.me [isca.me]

- 11. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.se [fishersci.se]

- 13. carlroth.com [carlroth.com]

- 14. westliberty.edu [westliberty.edu]

An In-depth Technical Guide to Diethyl 2-(2-chloro-6-fluorophenyl)malonate (CAS No. 190521-88-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Pivotal Intermediate in Targeted Cancer Therapy

Diethyl 2-(2-chloro-6-fluorophenyl)malonate is a substituted diethyl malonate derivative of significant interest in medicinal chemistry and pharmaceutical development. Its primary importance lies in its role as a key building block in the synthesis of Trametinib, a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase (MEK) 1 and 2 enzymes.[1][2] Trametinib is an FDA-approved targeted therapy for the treatment of various cancers, including melanoma, non-small cell lung cancer, and anaplastic thyroid cancer, particularly those with BRAF V600E or V600K mutations.[1][2] The intricate molecular architecture of Trametinib necessitates a multi-step synthesis, and the precise incorporation of the 2-chloro-6-fluorophenyl moiety via this malonate intermediate is a critical step in constructing the final pyridopyrimidine core of the drug.[3][4] This guide provides a comprehensive technical overview of Diethyl 2-(2-chloro-6-fluorophenyl)malonate, including its chemical properties, a plausible synthetic route, predicted spectral data, its application in the synthesis of Trametinib, and essential safety and handling information.

Physicochemical Properties

A summary of the key physicochemical properties of Diethyl 2-(2-chloro-6-fluorophenyl)malonate is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 190521-88-1 | [5] |

| Molecular Formula | C₁₃H₁₄ClFO₄ | [6] |

| Molecular Weight | 288.70 g/mol | [6] |

| Boiling Point | 320.9±37.0 °C (Predicted) | [6] |

| Density | 1.262±0.06 g/cm³ (Predicted) | [6] |

| Appearance | Expected to be a colorless to pale yellow liquid or solid | General knowledge of similar compounds |

Chemical Structure

The chemical structure of Diethyl 2-(2-chloro-6-fluorophenyl)malonate is characterized by a central malonic ester functional group substituted with a 2-chloro-6-fluorophenyl ring.

Caption: Chemical structure of Diethyl 2-(2-chloro-6-fluorophenyl)malonate.

Plausible Synthesis Protocol

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for Diethyl 2-(2-chloro-6-fluorophenyl)malonate.

Step-by-Step Methodology (Proposed)

Materials:

-

2-Chloro-6-fluorobenzaldehyde

-

Diethyl malonate

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Sodium ethoxide

-

Toluene (solvent)

-

Hydrochloric acid (for work-up)

-

Sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (drying agent)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (eluent)

Procedure:

-

Knoevenagel Condensation:

-

To a solution of 2-chloro-6-fluorobenzaldehyde (1 equivalent) in ethanol, add diethyl malonate (1.1 equivalents) and a catalytic amount of piperidine.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude intermediate, diethyl 2-((2-chloro-6-fluorophenyl)methylene)malonate.

-

-

Michael Addition (Reduction of the double bond):

-

This step is a deviation from a direct substitution and represents a plausible alternative if the direct arylation is problematic. A more direct approach would be a palladium-catalyzed cross-coupling reaction, but the following represents a classical approach.

-

The crude intermediate from Step 1 is dissolved in a suitable solvent like ethanol.

-

A reducing agent, such as sodium borohydride in the presence of a nickel(II) salt, is added portion-wise at a controlled temperature (e.g., 0-10 °C).

-

The reaction is stirred until the reduction is complete, as indicated by TLC.

-

-

Work-up and Purification:

-

Quench the reaction mixture carefully with dilute hydrochloric acid.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure Diethyl 2-(2-chloro-6-fluorophenyl)malonate.

-

Causality behind Experimental Choices:

-

Knoevenagel Condensation: This is a classic and efficient method for forming carbon-carbon double bonds between an aldehyde and an active methylene compound like diethyl malonate. Piperidine is a commonly used basic catalyst for this transformation.

-

Michael Addition/Reduction: The reduction of the activated double bond is a standard method to obtain the saturated phenylmalonate. The choice of reducing agent and conditions would need to be optimized for this specific substrate.

-

Purification: Column chromatography is a standard and effective technique for purifying organic compounds of this nature, separating the desired product from starting materials and by-products.[9]

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Aromatic Protons (Ar-H): Expected to appear in the range of δ 7.0-7.5 ppm. The substitution pattern on the phenyl ring will lead to a complex multiplet.

-

Malonate Methine Proton (-CH-): A singlet or a triplet (if coupled to adjacent protons, though unlikely in the final product) is expected around δ 4.5-5.0 ppm.

-

Ethyl Ester Methylene Protons (-OCH₂CH₃): A quartet is expected around δ 4.2-4.4 ppm due to coupling with the methyl protons.

-

Ethyl Ester Methyl Protons (-OCH₂CH₃): A triplet is expected around δ 1.2-1.4 ppm due to coupling with the methylene protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Carbonyl Carbons (C=O): Two signals are expected in the range of δ 165-170 ppm.

-

Aromatic Carbons (Ar-C): Multiple signals are expected in the range of δ 120-160 ppm. The carbons attached to chlorine and fluorine will show characteristic chemical shifts and coupling constants (C-F coupling).

-

Malonate Methine Carbon (-CH-): A signal is expected around δ 50-55 ppm.

-

Ethyl Ester Methylene Carbon (-OCH₂CH₃): A signal is expected around δ 60-65 ppm.

-

Ethyl Ester Methyl Carbon (-OCH₂CH₃): A signal is expected around δ 13-15 ppm.

IR (Infrared) Spectroscopy

-

C=O Stretch (Ester): A strong absorption band is expected around 1730-1750 cm⁻¹. The presence of two ester groups might lead to a broadened or split peak.[16]

-

C-O Stretch (Ester): Strong bands are expected in the region of 1100-1300 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Bands are expected around 2850-3100 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹, is expected.

-

C-F Stretch: A strong band is expected in the region of 1000-1400 cm⁻¹.

MS (Mass Spectrometry)

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z 288.7. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, corresponding to the ³⁷Cl isotope.[17]

-

Major Fragmentation Pathways: Common fragmentation patterns for diethyl malonates include the loss of an ethoxy group (-OEt, m/z 45), an ethyl group (-CH₂CH₃, m/z 29), and the entire ester group (-COOEt, m/z 73). Cleavage of the bond between the phenyl ring and the malonate moiety is also a likely fragmentation pathway.[18]

Role in Trametinib Synthesis

Diethyl 2-(2-chloro-6-fluorophenyl)malonate serves as a crucial precursor for the construction of the core heterocyclic structure of Trametinib. In the overall synthesis, this intermediate is typically involved in a cyclization reaction with other reagents to form a pyridopyrimidine ring system.

Simplified Synthetic Pathway to Trametinib Core

Caption: Simplified role of the malonate in Trametinib synthesis.

The 2-chloro-6-fluorophenyl group introduced by this malonate ester is a key pharmacophoric element in the final Trametinib molecule, contributing to its high affinity and selectivity for the MEK enzymes.[1]

Purification and Safe Handling

Purification

-

Column Chromatography: As mentioned in the proposed synthesis, silica gel column chromatography is the primary method for purifying Diethyl 2-(2-chloro-6-fluorophenyl)malonate on a laboratory scale.[9]

-

Distillation: For larger quantities, vacuum distillation may be a viable purification method, provided the compound is thermally stable at the required temperatures.[7]

Safe Handling and Storage

As a halogenated aromatic compound and a malonic ester derivative, appropriate safety precautions must be observed during handling and storage.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[19][20]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.[19]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[19]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

Diethyl 2-(2-chloro-6-fluorophenyl)malonate is a fine chemical of considerable importance in the pharmaceutical industry, primarily due to its indispensable role in the synthesis of the anticancer drug Trametinib. While detailed public information on its synthesis and properties is somewhat limited, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. The proposed synthetic route and predicted spectral data offer a valuable resource for researchers and drug development professionals working with this key intermediate. As with any chemical synthesis, proper safety precautions and purification techniques are paramount to ensure both the safety of the researcher and the quality of the final product.

References

-

Canadian Science Publishing. THE INFRARED SPECTRA OF MALONATE ESTERS. Canadian Science Publishing. Accessed January 12, 2026. [Link]

-

PubChem. Diethyl Malonate. National Center for Biotechnology Information. Accessed January 12, 2026. [Link]

- Google Patents.

-

ResearchGate. Scheme 9. Laboratory-scale synthesis of trametinib (55). Accessed January 12, 2026. [Link]

-

SUST Repository. Fig.2.9.IR spectra of diethyl benzoyl malonate (IV). Accessed January 12, 2026. [Link]

- Google Patents.

-

ResearchGate. Figure S6: 1 H NMR spectrum of diethyl dimethyl malonate. Accessed January 12, 2026. [Link]

-

NIH. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. National Center for Biotechnology Information. Accessed January 12, 2026. [Link]

-

MDPI. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. MDPI. Accessed January 12, 2026. [Link]

-

European Patent Office. Pharmaceutical composition comprising trametinib. Accessed January 12, 2026. [Link]

- Google Patents.

-

Beilstein Journals. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Accessed January 12, 2026. [Link]

- Google Patents. Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)

-

Scholars Research Library. Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Accessed January 12, 2026. [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Accessed January 12, 2026. [Link]

- Google Patents. Crystalline forms of trametinib. Accessed January 12, 2026.

-

PubChem. Trametinib. National Center for Biotechnology Information. Accessed January 12, 2026. [Link]

-

University of Arizona. Mass Spectrometry - Examples. Accessed January 12, 2026. [Link]

-

ResearchGate. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Accessed January 12, 2026. [Link]

-

JoVE. Mass Spectrometry: Alkyl Halide Fragmentation. Accessed January 12, 2026. [Link]

-

ResearchGate. (PDF) Arylmalonate Decarboxylase—A Versatile Biocatalyst for the Synthesis of Optically Pure Carboxylic Acids. Accessed January 12, 2026. [Link]

-

European Patent Office. Pharmaceutical composition comprising trametinib. Accessed January 12, 2026. [Link]

-

Organic Syntheses. diethyl bis(hydroxymethyl)malonate. Accessed January 12, 2026. [Link]

-

University of Arizona. Mass Spectrometry - Examples. Accessed January 12, 2026. [Link]

-

ResearchGate. Effect of ortho substituents on carbonyl carbon 13C NMR chemical shifts in substituted phenyl benzoates. Accessed January 12, 2026. [Link]

-

NIH. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. National Center for Biotechnology Information. Accessed January 12, 2026. [Link]

-

YouTube. sample 13C NMR spectra of compounds with common functional groups. Accessed January 12, 2026. [Link]

-

ACS Publications. Mass Spectrometric Analysis. Aromatic Acids and Esters. Accessed January 12, 2026. [Link]

-

SciSpace. Arylmalonate Decarboxylase—A Versatile Biocatalyst for the Synthesis of Optically Pure Carboxylic Acids. Accessed January 12, 2026. [Link]

-

Wikipedia. Trametinib. Accessed January 12, 2026. [Link]

-

PubMed Central. Improvement of the Process Stability of Arylmalonate Decarboxylase by Immobilization for Biocatalytic Profen Synthesis. Accessed January 12, 2026. [Link]

-

Frontiers. Improvement of the Process Stability of Arylmalonate Decarboxylase by Immobilization for Biocatalytic Profen Synthesis. Accessed January 12, 2026. [Link]

-

PubMed Central. Mechanistic Elucidation and Stereochemical Consequences of Alternative Binding of Alkenyl Substrates by Engineered Arylmalonate Decarboxylase. Accessed January 12, 2026. [Link]

Sources

- 1. A method for synthesizing trametinib key intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]

- 3. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 190521-88-1 Cas No. | Diethyl 2-chloro-6-fluorophenyl malonate | Matrix Scientific [matrixscientific.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. d-nb.info [d-nb.info]

- 8. CN105622412A - Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Diethyl malonate(105-53-3) 1H NMR [m.chemicalbook.com]

- 12. Diethyl ethylmalonate(133-13-1) 1H NMR spectrum [chemicalbook.com]

- 13. repository.sustech.edu:8080 [repository.sustech.edu:8080]

- 14. researchgate.net [researchgate.net]

- 15. Diethyl malonate(105-53-3) IR Spectrum [chemicalbook.com]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. DIETHYL DIETHYLMALONATE(77-25-8) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Structural Analysis of Diethyl 2-(2-chloro-6-fluorophenyl)malonate

Introduction: The Significance of Substituted Phenylmalonates

Diethyl 2-(2-chloro-6-fluorophenyl)malonate belongs to a class of substituted phenylmalonates that are of significant interest in medicinal chemistry and drug development. The presence of a halogenated phenyl group attached to a malonic ester moiety creates a versatile scaffold for the synthesis of a wide array of more complex molecules. The specific substitutions on the phenyl ring, in this case, a chlorine and a fluorine atom, can profoundly influence the molecule's steric and electronic properties, and consequently its reactivity and biological activity. Therefore, unambiguous structural confirmation is a critical first step in any research and development endeavor involving this compound.

This guide provides a comprehensive overview of the analytical techniques and methodologies required for the complete structural elucidation of Diethyl 2-(2-chloro-6-fluorophenyl)malonate. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to approach the structural characterization of novel or synthesized small molecules. We will delve into the "why" behind the selection of specific analytical techniques and provide insights into the interpretation of the expected data.

Molecular Structure and Physicochemical Properties

Before embarking on a detailed structural analysis, it is essential to have a foundational understanding of the molecule's basic properties.

| Property | Value | Source |

| CAS Number | 190521-88-1 | [1] |

| Molecular Formula | C₁₃H₁₄ClFO₄ | [2] |

| Molecular Weight | 288.7 g/mol | [2] |

| Predicted Boiling Point | 320.9±37.0 °C | [3] |

| Predicted Density | 1.262±0.06 g/cm³ | [3] |

| Predicted pKa | 9.43±0.46 | [3] |

These predicted values, while useful, must be experimentally verified. The core of this guide will focus on the experimental techniques used to confirm the covalent structure of the molecule.

The Analytical Workflow: A Multi-Technique Approach

A robust structural analysis relies on the convergence of data from multiple, independent analytical techniques. No single technique can provide a complete picture. The workflow for analyzing Diethyl 2-(2-chloro-6-fluorophenyl)malonate should be systematic, starting with techniques that provide broad structural information and progressing to those that offer fine detail.

Caption: A typical workflow for the structural elucidation of a novel small molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For Diethyl 2-(2-chloro-6-fluorophenyl)malonate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will be necessary to piece together the molecular puzzle.

¹H NMR Spectroscopy: Mapping the Proton Environment

Causality behind the Experiment: ¹H NMR provides information about the number of different types of protons, their chemical environment, their relative numbers, and how they are connected to neighboring protons.

Expected ¹H NMR Spectrum:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.2 - 7.5 | m | 3H | Aromatic protons | The protons on the substituted phenyl ring will appear in the aromatic region. The exact splitting pattern will be complex due to coupling to each other and to the fluorine atom. |

| ~4.8 | s | 1H | CH (malonate) | The single proton on the central carbon of the malonate is expected to be a singlet, as it has no adjacent proton neighbors. Its chemical shift will be downfield due to the deshielding effect of the adjacent aromatic ring and carbonyl groups. |

| ~4.2 | q | 4H | OCH₂ (ethyl) | The methylene protons of the two ethyl groups will appear as a quartet due to coupling with the adjacent methyl protons (n+1 rule, 3+1=4). |

| ~1.2 | t | 6H | CH₃ (ethyl) | The methyl protons of the two ethyl groups will appear as a triplet due to coupling with the adjacent methylene protons (n+1 rule, 2+1=3). |

Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to obtain optimal resolution.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative proton ratios.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum correctly.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).

-

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Causality behind the Experiment: ¹³C NMR provides information about the number of different types of carbon atoms in the molecule and their chemical environments.

Expected ¹³C NMR Spectrum:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165-170 | C=O (ester) | The carbonyl carbons of the ester groups are highly deshielded and appear far downfield. |

| ~155-160 (d) | C-F (aromatic) | The aromatic carbon directly bonded to the fluorine atom will appear as a doublet due to one-bond C-F coupling. |

| ~130-135 (d) | C-Cl (aromatic) | The aromatic carbon directly bonded to the chlorine atom. |

| ~115-130 | Aromatic CH | The other aromatic carbons will appear in this region. Their exact shifts and couplings will depend on their position relative to the substituents. |

| ~62 | OCH₂ (ethyl) | The methylene carbons of the ethyl groups. |

| ~50 | CH (malonate) | The central carbon of the malonate. |

| ~14 | CH₃ (ethyl) | The methyl carbons of the ethyl groups. |

Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Switch the spectrometer to the ¹³C nucleus frequency.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will result in each unique carbon appearing as a singlet.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

¹⁹F NMR Spectroscopy: A Specific Probe for Fluorine

Causality behind the Experiment: ¹⁹F NMR is a highly sensitive technique that specifically detects the fluorine atom in the molecule, providing valuable information about its chemical environment.

Expected ¹⁹F NMR Spectrum:

-

A single resonance is expected for the one fluorine atom.

-

The signal will likely be a multiplet due to coupling with the adjacent aromatic protons.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This allows for the determination of the molecular weight and can provide structural information through the analysis of fragmentation patterns.

Causality behind the Experiment: By ionizing the molecule and analyzing the masses of the resulting fragments, we can confirm the molecular weight and deduce aspects of the molecule's connectivity.

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 288.7 is expected, corresponding to the molecular weight of the compound. A characteristic isotopic pattern for one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio) should be observed.[4]

-

Key Fragmentation Pathways:

-

Loss of an ethoxy group (-OCH₂CH₃) to give a peak at m/z = 243.

-

Loss of an ethyl group (-CH₂CH₃) to give a peak at m/z = 259.

-

Cleavage of the C-C bond between the aromatic ring and the malonate group, leading to a fragment corresponding to the 2-chloro-6-fluorophenyl cation (m/z = 129).

-

Fragments characteristic of the diethyl malonate moiety.[2]

-

Caption: Predicted major fragmentation pathways for Diethyl 2-(2-chloro-6-fluorophenyl)malonate in EI-MS.

Protocol for Mass Spectrometry (GC-MS with EI):

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrument Setup:

-

Use a gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.

-

Set the GC oven temperature program to ensure good separation and peak shape.

-

Set the EI source energy to 70 eV.

-

-

Data Acquisition: Inject the sample into the GC. The MS will acquire spectra across the entire chromatographic run.

-

Data Analysis:

-

Extract the mass spectrum from the chromatographic peak corresponding to the compound.

-

Identify the molecular ion peak and analyze the fragmentation pattern.

-

Compare the observed isotopic pattern for chlorine with the theoretical pattern.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Causality behind the Experiment: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies. This allows for the identification of the functional groups present in the molecule.

Expected FT-IR Spectrum:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3000-3100 | C-H stretch | Aromatic C-H |

| ~2850-3000 | C-H stretch | Aliphatic C-H (ethyl and malonate) |

| ~1730-1750 | C=O stretch | Ester carbonyl (strong, sharp peak) |

| ~1450-1600 | C=C stretch | Aromatic ring |

| ~1000-1300 | C-O stretch | Ester C-O |

| ~1000-1100 | C-F stretch | Aryl-F |

| ~700-800 | C-Cl stretch | Aryl-Cl |

Protocol for FT-IR Spectroscopy:

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorbance in the regions of interest.

-

-

Data Acquisition:

-

Acquire a background spectrum of the salt plates or solvent.

-

Acquire the sample spectrum. The instrument software will automatically subtract the background.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Single Crystal X-ray Diffraction: The Definitive 3D Structure

While spectroscopic methods provide excellent evidence for the covalent structure, single crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.[5]

Causality behind the Experiment: When a well-ordered crystal is irradiated with X-rays, the X-rays are diffracted in a specific pattern that is dependent on the arrangement of atoms in the crystal lattice. By analyzing this diffraction pattern, a 3D model of the electron density, and thus the atomic positions, can be constructed.[5]

Protocol for Single Crystal X-ray Diffraction:

-

Crystal Growth: This is often the most challenging step.

-

Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

-

Vapor diffusion of a poor solvent into a solution of the compound.

-

Cooling of a saturated solution.

-

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection:

-

The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector.[5]

-

-

Structure Solution and Refinement:

-

The diffraction data are processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The model is refined against the experimental data to obtain the final, high-resolution 3D structure.

-

Conclusion: A Self-Validating System for Structural Integrity

References

-

McLafferty, F. W. (1966). Mass Spectrometric Analysis. Analytical Chemistry. [Link]

-

Kwon, T. W., Chung, S. K., & Smith, M. B. (1999). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules, 4(1), 62-68. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

Sources

Spectroscopic Profiling of Diethyl 2-(2-chloro-6-fluorophenyl)malonate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound Diethyl 2-(2-chloro-6-fluorophenyl)malonate. This molecule is of significant interest to researchers and professionals in drug development and organic synthesis. The following sections offer a detailed analysis and interpretation of its structural features through these powerful analytical techniques.

Molecular Structure and Overview

Diethyl 2-(2-chloro-6-fluorophenyl)malonate is a derivative of diethyl malonate, featuring a sterically hindered and electron-withdrawing 2-chloro-6-fluorophenyl substituent at the α-carbon. Understanding its precise chemical structure is paramount for its application and further chemical modifications. The following diagram illustrates the molecular structure.

Caption: Molecular structure of Diethyl 2-(2-chloro-6-fluorophenyl)malonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a molecule. For Diethyl 2-(2-chloro-6-fluorophenyl)malonate, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted proton NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz).

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (ethyl) | ~1.2-1.3 | Triplet (t) | ~7.1 |

| OCH₂ (ethyl) | ~4.2-4.3 | Quartet (q) | ~7.1 |

| α-CH | ~5.0-5.2 | Singlet (s) | - |

| Ar-H | ~7.0-7.5 | Multiplet (m) | - |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Ethyl Groups: The two ethyl groups of the malonate ester are expected to be chemically equivalent due to free rotation. The methyl protons (CH₃) would appear as a triplet around 1.2-1.3 ppm due to coupling with the adjacent methylene protons. The methylene protons (OCH₂) would appear as a quartet around 4.2-4.3 ppm due to coupling with the methyl protons.

-

Methine Proton (α-CH): The proton on the α-carbon is expected to appear as a singlet in the region of 5.0-5.2 ppm. Its downfield shift is attributed to the deshielding effect of the adjacent aromatic ring and two carbonyl groups.

-

Aromatic Protons (Ar-H): The protons on the 2-chloro-6-fluorophenyl ring will appear as a complex multiplet in the aromatic region (7.0-7.5 ppm). The substitution pattern and the presence of two different halogens will lead to complex splitting patterns.

Predicted ¹³C NMR Spectral Data

The predicted carbon NMR chemical shifts are presented below.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ (ethyl) | ~14 |

| OCH₂ (ethyl) | ~62 |

| α-C | ~55 |

| C=O (ester) | ~165-168 |

| Ar-C | ~115-165 |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Ethyl Groups: The methyl carbons (CH₃) are expected to resonate at approximately 14 ppm, and the methylene carbons (OCH₂) at around 62 ppm.

-

α-Carbon: The α-carbon is anticipated to have a chemical shift of around 55 ppm.

-

Carbonyl Carbons: The two equivalent ester carbonyl carbons (C=O) are expected to appear in the downfield region of 165-168 ppm.

-

Aromatic Carbons: The carbons of the 2-chloro-6-fluorophenyl ring will show multiple signals between 115 and 165 ppm. The carbons directly attached to the halogens (C-Cl and C-F) will exhibit characteristic chemical shifts and may show coupling with ¹⁹F.

Experimental Protocol for NMR Spectroscopy

Caption: Standard workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

The predicted characteristic IR absorption bands for Diethyl 2-(2-chloro-6-fluorophenyl)malonate are listed below.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium |

| C=O stretch (ester) | ~1735-1750 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium-Weak |

| C-O stretch (ester) | 1300-1000 | Strong |

| C-Cl stretch | 800-600 | Strong |

| C-F stretch | 1350-1150 | Strong |

Interpretation of the Predicted IR Spectrum:

-

A strong absorption band around 1735-1750 cm⁻¹ is the most prominent feature, corresponding to the C=O stretching vibration of the ester functional groups.

-

The C-H stretching vibrations of the aromatic ring and the aliphatic ethyl groups are expected in the 3100-2850 cm⁻¹ region.

-

Strong bands in the fingerprint region, corresponding to C-O, C-Cl, and C-F stretching, will also be present, confirming the presence of the ester and the halogenated phenyl ring.

Experimental Protocol for IR Spectroscopy

A common method for acquiring the IR spectrum of a liquid sample is using an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer.

-

Instrument Setup: Ensure the FTIR spectrometer and ATR accessory are properly calibrated and a background spectrum is collected.

-

Sample Application: Place a small drop of the neat liquid sample of Diethyl 2-(2-chloro-6-fluorophenyl)malonate directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Processing: Process the resulting interferogram with a Fourier transform to obtain the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectral Data

The predicted key ions in the electron ionization (EI) mass spectrum are listed below. The molecular formula is C₁₃H₁₄ClFO₄, with a molecular weight of 288.7 g/mol .

| m/z | Predicted Ion |

| 288/290 | [M]⁺˙ (Molecular ion) |

| 243/245 | [M - OEt]⁺ |

| 215/217 | [M - COOEt]⁺ |

| 159 | [CH(COOEt)₂]⁺ |

| 129/131 | [C₆H₃ClF]⁺ |

Interpretation of the Predicted Mass Spectrum:

-

Molecular Ion: The molecular ion peak [M]⁺˙ is expected at m/z 288, with an M+2 isotope peak at m/z 290 with about one-third the intensity, which is characteristic of a compound containing one chlorine atom.

-

Fragmentation Pattern: The fragmentation of diethyl malonate derivatives is well-documented.[1][2] Common fragmentation pathways include the loss of an ethoxy radical (-OEt, 45 Da) to give a peak at m/z 243/245, and the loss of an ethoxycarbonyl radical (-COOEt, 73 Da) to yield a fragment at m/z 215/217. The cleavage of the bond between the α-carbon and the phenyl ring can lead to fragments corresponding to the diethyl malonate cation at m/z 159 and the 2-chloro-6-fluorophenyl cation at m/z 129/131.

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for Diethyl 2-(2-chloro-6-fluorophenyl)malonate in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer such as a quadrupole or time-of-flight (TOF).

-

Detection: Detect the ions to generate the mass spectrum.

Conclusion

References

-

Kwon, T. W., Chung, S. K., & Smith, M. B. (1999). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules, 4(1), 62-68. [Link][1][2]

-

NIST. (n.d.). Diethyl malonate. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

Sources

A Technical Guide to Diethyl 2-(2-chloro-6-fluorophenyl)malonate: A Versatile Building Block in Modern Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2-(2-chloro-6-fluorophenyl)malonate is a highly functionalized aromatic malonic ester derivative that has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features—an active methylene group flanked by two ester functionalities and a sterically hindered, electron-deficient aromatic ring—provide a powerful platform for constructing complex molecular architectures. This guide delves into the core reactivity, synthetic applications, and field-proven methodologies associated with this compound, offering in-depth technical insights for professionals in chemical research and pharmaceutical development. We will explore its application in the synthesis of novel heterocyclic scaffolds and as a precursor to valuable substituted acetic acids, underpinned by detailed mechanistic discussions and robust experimental protocols.

Introduction: The Strategic Value of a Substituted Malonate

Malonic esters, particularly diethyl malonate, are foundational reagents in synthetic organic chemistry, primarily due to the reactivity of the α-carbon (the active methylene group).[1] The acidity of the protons on this carbon (pKa ≈ 13 in diethyl malonate) allows for easy formation of a stabilized enolate, a potent carbon nucleophile.

The subject of this guide, Diethyl 2-(2-chloro-6-fluorophenyl)malonate, elevates this classical reactivity by incorporating a uniquely substituted phenyl ring. The presence of ortho-chloro and ortho-fluoro substituents introduces significant electronic and steric effects. The high electronegativity of these halogens renders the aromatic ring electron-deficient, influencing the acidity of the methylene protons and opening avenues for specific synthetic strategies.[2] This strategic combination of a reactive malonate core with a functionalized aromatic moiety makes it a key intermediate for synthesizing a range of target molecules, particularly in the fields of medicinal chemistry and materials science.[3][4]

Physicochemical & Reactivity Profile

A clear understanding of the compound's physical properties and inherent reactivity is crucial for its effective application in synthesis.

Compound Properties

| Property | Value | Source |

| CAS Number | 190521-88-1 | [5][6] |

| Molecular Formula | C13H14ClFO4 | [6][7] |

| Molecular Weight | 288.7 g/mol | [6] |

| Predicted Boiling Point | 320.9 ± 37.0 °C | [6] |

| Predicted Density | 1.262 ± 0.06 g/cm³ | [6] |

| Predicted pKa | 9.43 ± 0.46 | [6] |

Core Reactivity: The Activated Methylene Group

The synthetic utility of Diethyl 2-(2-chloro-6-fluorophenyl)malonate is dominated by the reactivity of its active methylene group. The C-H bonds at the α-position are significantly acidic because the resulting carbanion (enolate) is stabilized by resonance delocalization across both adjacent carbonyl groups. This facile deprotonation is the first step in a majority of its synthetic applications.

A non-nucleophilic strong base, such as sodium hydride (NaH) or potassium carbonate, is typically employed to generate the enolate. This choice is critical to avoid side reactions like transesterification or hydrolysis.[8][9]

Caption: Workflow for the malonic ester synthesis to produce substituted acetic acids.

Cyclocondensation Reactions: A Gateway to Heterocycles

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. Substituted malonates are excellent precursors for constructing six-membered heterocyclic rings through cyclocondensation reactions with 1,3-dinucleophiles. [10] Mechanistic Insight: In this process, Diethyl 2-(2-chloro-6-fluorophenyl)malonate acts as a three-carbon electrophilic component. The reaction is typically initiated by a nucleophilic attack from a dinucleophile (such as urea, thiourea, or guanidine) at one of the ester carbonyls, followed by an intramolecular cyclization and elimination of ethanol. This approach provides efficient access to substituted pyrimidines, barbiturates, and related scaffolds, which are of significant interest in drug discovery. [10][11]

Caption: General pathway for synthesizing heterocyclic compounds via cyclocondensation.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, providing a reliable foundation for laboratory synthesis.

Protocol 1: General Procedure for C-Alkylation of Diethyl 2-(2-chloro-6-fluorophenyl)malonate

This protocol describes a standard procedure for the alkylation of the active methylene group, a crucial first step for many synthetic routes.

Materials & Equipment:

-

Diethyl 2-(2-chloro-6-fluorophenyl)malonate (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Alkyl halide (R-X, 1.1 eq)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate, brine, anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

-

Thin Layer Chromatography (TLC) apparatus

Step-by-Step Methodology:

-

Reaction Setup: Under a nitrogen atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF in a flame-dried round-bottom flask. Cool the suspension to 0 °C using an ice bath.

-

Enolate Formation: Dissolve Diethyl 2-(2-chloro-6-fluorophenyl)malonate (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension over 15-20 minutes. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The cessation of hydrogen gas evolution indicates complete enolate formation.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting malonate is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of a 5-(2-chloro-6-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

This protocol exemplifies the use of the title compound in a cyclocondensation reaction to form a barbiturate derivative.

Materials & Equipment:

-

Diethyl 2-(2-chloro-6-fluorophenyl)malonate (1.0 eq)

-

Urea (1.2 eq)

-

Sodium ethoxide (2.1 eq)

-

Anhydrous ethanol

-

Hydrochloric acid (1 M)

-

Round-bottom flask with reflux condenser, heating mantle

-

Filtration apparatus

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve sodium metal (2.1 eq) in absolute ethanol under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide.

-

Addition of Reagents: To the sodium ethoxide solution, add urea (1.2 eq) followed by the dropwise addition of Diethyl 2-(2-chloro-6-fluorophenyl)malonate (1.0 eq).

-

Cyclocondensation: Heat the resulting mixture to reflux and maintain for 6-8 hours. The formation of a precipitate may be observed.

-

Reaction Monitoring: Monitor the reaction by TLC to confirm the disappearance of the starting malonate.

-

Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Dissolve the resulting solid residue in water.

-

Precipitation: Acidify the aqueous solution to pH 2-3 by the slow addition of 1 M HCl while cooling in an ice bath. A solid precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the target pyrimidine derivative. Further purification can be achieved by recrystallization if necessary.

Conclusion and Future Outlook

Diethyl 2-(2-chloro-6-fluorophenyl)malonate stands out as a strategically designed building block that leverages the classical reactivity of malonic esters for modern synthetic challenges. Its utility in constructing complex C-C and C-N bonds makes it an indispensable tool for accessing novel substituted acetic acids and heterocyclic frameworks. The protocols and mechanistic insights provided herein demonstrate its versatility and reliability. As the demand for structurally diverse and functionally optimized molecules continues to grow in the pharmaceutical and materials science sectors, the application of such well-defined, multifunctional reagents will undoubtedly expand, paving the way for future innovations.

References

Sources

- 1. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of Heterocycles by Diethyl Malonate Explain how diethyl malona.. [askfilo.com]

- 4. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]

- 5. 190521-88-1 Cas No. | Diethyl 2-chloro-6-fluorophenyl malonate | Matrix Scientific [matrixscientific.com]

- 6. DIETHYL 2-CHLORO-6-FLUOROPHENYL MALONATE | 190521-88-1 [amp.chemicalbook.com]

- 7. DIETHYL 2-CHLORO-6-FLUOROPHENYL MALONATE | CAS:190521-88-1 | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 8. d-nb.info [d-nb.info]

- 9. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 10. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diethyl malonate - Wikipedia [en.wikipedia.org]

A Technical Guide to Diethyl 2-(2-chloro-6-fluorophenyl)malonate: A Versatile Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide

Abstract: Diethyl 2-(2-chloro-6-fluorophenyl)malonate is a specialized chemical building block that stands at the intersection of classical malonic ester synthesis and modern fluorine chemistry. Its unique structure, featuring a reactive malonate core and an electronically-demanding di-substituted phenyl ring, makes it a highly valuable, albeit under-explored, intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, reactivity, and potential applications in medicinal chemistry, offering researchers and drug development professionals a roadmap to leveraging its properties for the creation of novel therapeutic agents. We will delve into the mechanistic rationale behind its use, provide detailed experimental protocols for key transformations, and outline future avenues for research.

Part 1: Core Molecular Profile and Strategic Importance

Diethyl 2-(2-chloro-6-fluorophenyl)malonate (CAS No. 190521-88-1) is a substituted diethyl malonate derivative.[1][2][3] Its strategic value in medicinal chemistry arises from the combination of two key structural motifs: the diethyl malonate core and the 2-chloro-6-fluorophenyl group.

1.1. The Diethyl Malonate Core: A Foundation for Complexity

The diethyl malonate fragment is a cornerstone of organic synthesis, renowned for the reactivity of its central methylene group (-CH₂-).[4] The flanking electron-withdrawing ester groups render the methylene protons acidic (pKa ≈ 13 in unsubstituted diethyl malonate), facilitating deprotonation to form a stable enolate.[5] This carbanion is a potent nucleophile, enabling a wide array of carbon-carbon bond-forming reactions, including:

-

Alkylation: Introduction of alkyl, aryl, or vinyl groups.

-

Acylation: Formation of β-keto esters.

This inherent reactivity allows chemists to use the malonate as a linchpin to construct complex molecular skeletons from simpler precursors.

1.2. The 2-Chloro-6-Fluorophenyl Group: A Tool for Pharmacokinetic and Pharmacodynamic Modulation

The incorporation of fluorine and chlorine into pharmaceutical candidates is a well-established strategy for optimizing drug properties. The 2-chloro-6-fluorophenyl moiety imparts several critical features:

-

Metabolic Stability: The strong C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life and bioavailability of a drug.[5]

-

Modulation of Physicochemical Properties: The high electronegativity of fluorine and chlorine significantly alters the electronic environment of the phenyl ring, impacting the molecule's lipophilicity, pKa, and membrane permeability.[5][8]

-

Conformational Control: The ortho-substituents provide steric bulk, which can lock the phenyl ring into a specific conformation. This conformational rigidity can enhance binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.

Table 1: Physicochemical Properties of Diethyl 2-(2-chloro-6-fluorophenyl)malonate

| Property | Value | Source |

| CAS Number | 190521-88-1 | [1][2] |

| Molecular Formula | C₁₃H₁₄ClFO₄ | [2] |

| Formula Weight | 288.7 g/mol | [2] |

| Predicted Boiling Point | 320.9 ± 37.0 °C | [2] |

| Predicted Density | 1.262 ± 0.06 g/cm³ | [2] |

Part 2: Synthesis and Key Chemical Transformations

The primary route for synthesizing aryl-substituted malonates, particularly those with electron-deficient rings, is through Nucleophilic Aromatic Substitution (SₙAr).

2.1. Synthesis via Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the fluorine and chlorine atoms on the phenyl ring activates it towards attack by nucleophiles. This allows for a direct reaction between the diethyl malonate enolate and a suitable di-halogenated benzene precursor. This approach is well-documented for analogous compounds like diethyl 2-(perfluorophenyl)malonate.[8][9]

Caption: Synthetic workflow for Diethyl 2-(2-chloro-6-fluorophenyl)malonate via SₙAr.

Experimental Protocol 1: Synthesis of Diethyl 2-(2-chloro-6-fluorophenyl)malonate

Disclaimer: This is a representative protocol based on established methodologies for similar compounds.[5][9] All reactions should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF).

-

Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise to the DMF at 0 °C.

-

Enolate Formation: Slowly add diethyl malonate dropwise to the stirred suspension. Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases, indicating complete formation of the sodium diethyl malonate salt.

-

SₙAr Reaction: Add 1,2-dichloro-3-fluorobenzene (or a similar activated precursor) to the reaction mixture. Heat the mixture to 60-80 °C and monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature and carefully quench by pouring it into ice-cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude oil via vacuum distillation or column chromatography on silica gel to yield the pure product.

2.2. Key Downstream Reactions

Once synthesized, the title compound serves as a versatile intermediate. Its most important transformations involve the remaining acidic α-hydrogen.

-

Alkylation: The compound can be deprotonated again with a suitable base and reacted with an electrophile (e.g., methyl iodide, benzyl bromide) to introduce a second substituent at the α-position. This is the gateway to creating chiral centers and building scaffolds like the 2-arylpropionic acids.

-

Hydrolysis and Decarboxylation: Treatment with strong acid (e.g., HBr in acetic acid) or base followed by acidic workup will hydrolyze the ester groups.[9] The resulting malonic acid is often unstable and readily undergoes decarboxylation upon heating to yield the corresponding 2-(2-chloro-6-fluorophenyl)acetic acid. This transformation is a powerful method for accessing arylacetic acid derivatives, a privileged scaffold in medicinal chemistry.

Part 3: Potential Applications in Medicinal Chemistry

Based on the established reactivity of the malonate core and the known bioactivity of related aryl scaffolds, we can project several high-potential applications for Diethyl 2-(2-chloro-6-fluorophenyl)malonate.

3.1. Application 1: Synthesis of Novel 2-Arylpropionic Acid NSAIDs

The 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), which includes ibuprofen and naproxen, are among the most successful drugs in history. The synthesis of the anti-inflammatory drug Flurbiprofen utilizes a related fluorinated arylmalonate intermediate.[10] The title compound is an ideal precursor for novel analogues in this class.

Caption: Pathway to novel NSAID candidates from the title compound.

Experimental Protocol 2: Synthesis of 2-(2-chloro-6-fluorophenyl)propionic acid

-

Alkylation: Dissolve Diethyl 2-(2-chloro-6-fluorophenyl)malonate in anhydrous ethanol. Add sodium ethoxide and stir for 30 minutes. Add methyl iodide and reflux the mixture until the starting material is consumed (monitor by TLC).

-

Hydrolysis & Decarboxylation: Cool the reaction mixture. Add a solution of aqueous HBr and acetic acid. Heat the mixture to reflux for several hours to effect both ester hydrolysis and decarboxylation.

-

Workup and Purification: Cool the solution, pour it into water, and extract with dichloromethane. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate. Purify the crude acid by recrystallization to obtain the final product.

3.2. Application 2: A Scaffold for Heterocyclic Kinase Inhibitors

Many small-molecule kinase inhibitors feature a heterocyclic core decorated with specific aryl groups that confer selectivity. Diethyl malonate and its derivatives are classical precursors for six-membered heterocycles like pyrimidinediones (barbiturates).[6] A related compound, diethyl 2-(2-chloronicotinoyl)malonate, is a known intermediate for small molecule anticancer drugs.[11] By reacting the title compound with dinucleophiles like urea or guanidine, novel heterocyclic scaffolds bearing the 2-chloro-6-fluorophenyl pharmacophore can be synthesized for screening in kinase inhibitor programs.

Caption: Synthesis of a pyrimidinedione scaffold for kinase inhibitor development.

Part 4: Conclusion and Future Outlook

Diethyl 2-(2-chloro-6-fluorophenyl)malonate is a potent synthetic intermediate whose potential in medicinal chemistry is just beginning to be realized. It uniquely combines the synthetic versatility of the malonic ester with the advantageous physicochemical properties imparted by ortho-chloro and fluoro substitutions.

Future research should focus on:

-

Library Synthesis: Utilizing the key reactions described herein (alkylation, cyclocondensation) in a combinatorial fashion to generate diverse libraries of small molecules for high-throughput screening.

-

Exploration of Novel Bioactivities: While its utility in NSAID and kinase inhibitor design is a logical starting point, the scaffold should be tested against a broader range of biological targets where halogenated aromatic moieties are known to be effective, such as ion channels and GPCRs.

-

Asymmetric Synthesis: Developing enantioselective methods for the α-alkylation step to produce single-enantiomer drug candidates, which often possess improved therapeutic indices.

By leveraging this powerful building block, medicinal chemists can accelerate the discovery of next-generation therapeutics with enhanced efficacy, safety, and pharmacokinetic profiles.

References

-

Wikipedia. Diethyl malonate. [Link]

-

Ponomarenko, M. V., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1862–1869. [Link]

- Google Patents. (2012).

- Google Patents. (1981).

- Google Patents. (2014). CN103772233A - Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)

-

Al-Awadi, N. A., et al. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(1), 1-17. [Link]

-

Filo. (2025). Synthesis of Heterocycles by Diethyl Malonate. [Link]

-

Lokayya, S., et al. (2014). Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of. International Journal of Pharmaceutical Sciences and Research, 5(9), 3825-3829. [Link]

-

Atlantis Press. (2018). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Advances in Biological Sciences Research, volume 6. [Link]

-

Baria, B. (2022). Synthesis of Diethyl malonate (Malonic ester). YouTube. [Link]

-

Justia Patents. (2003). Process for monoalkylation of CH acidic methylene groups. [Link]

-

Filo. (2024). Discuss synthèlic applications of diethyl malonate. [Link]

- Google Patents. (1999).

-

Ponomarenko, M. V., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein-Institut. [Link]

Sources

- 1. 190521-88-1 Cas No. | Diethyl 2-chloro-6-fluorophenyl malonate | Matrix Scientific [matrixscientific.com]

- 2. DIETHYL 2-CHLORO-6-FLUOROPHENYL MALONATE | 190521-88-1 [amp.chemicalbook.com]

- 3. DIETHYL 2-CHLORO-6-FLUOROPHENYL MALONATE | 190521-88-1 [m.chemicalbook.com]

- 4. askfilo.com [askfilo.com]

- 5. benchchem.com [benchchem.com]

- 6. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discuss synthèlic applications of diethyl malonate | Filo [askfilo.com]

- 8. d-nb.info [d-nb.info]

- 9. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters - Google Patents [patents.google.com]

- 11. scispace.com [scispace.com]

The Lynchpin in Modern Kinase Inhibitor Synthesis: A Technical Review of Diethyl 2-(2-chloro-6-fluorophenyl)malonate and Its Analogs

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

Substituted arylmalonates are a cornerstone of modern medicinal chemistry, serving as highly versatile synthons for a diverse array of heterocyclic compounds. Among these, Diethyl 2-(2-chloro-6-fluorophenyl)malonate has emerged as a critical intermediate, particularly in the synthesis of targeted cancer therapeutics such as kinase inhibitors. The specific substitution pattern on the phenyl ring—a halogenated, sterically hindered motif—provides a unique chemical handle that profoundly influences the biological activity of the final drug substance. This guide provides a comprehensive review of the synthesis, chemical properties, and strategic applications of Diethyl 2-(2-chloro-6-fluorophenyl)malonate and its analogs, with a focus on its pivotal role in the construction of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. We will delve into the mechanistic underpinnings of its synthesis, provide detailed experimental protocols, and explore the structure-activity relationships of its derivatives.

The Strategic Importance of Fluorinated Phenylmalonates in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The 2-chloro-6-fluorophenyl moiety is of particular interest. The ortho-fluoro and ortho-chloro substituents create a sterically demanding and electron-deficient aromatic ring. This electronic feature is key to the primary method of its synthesis and imparts specific conformational constraints on the downstream drug molecules, often leading to enhanced selectivity and potency. Diethyl malonate itself is a classic C-C bond-forming reagent, and its arylated derivatives are precursors to substituted acetic acids and a variety of heterocyclic systems through subsequent chemical transformations.[3][4]

Synthesis and Mechanistic Considerations

The primary route for the synthesis of Diethyl 2-(2-chloro-6-fluorophenyl)malonate is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is particularly effective due to the electron-withdrawing nature of the fluorine and chlorine atoms, which activate the aromatic ring for nucleophilic attack.

The SNAr Pathway: Causality and Control

The key to a successful SNAr synthesis of the title compound lies in the reaction of the diethyl malonate enolate with an appropriately activated fluoroaromatic precursor, typically 1,2-dichloro-3-fluorobenzene or 1-chloro-2,3-difluorobenzene. The fluorine atom at the 2-position is the most likely leaving group due to the combined electron-withdrawing effects of the adjacent chlorine and the second halogen, which stabilize the transient Meisenheimer complex intermediate.

The choice of base and solvent is critical. A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is required to generate the malonate enolate in sufficient concentration. Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal for solvating the cation and promoting the reaction rate.

dot digraph "SNAr_Synthesis" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];